molecular formula C19H14O3 B12723300 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one CAS No. 50905-55-0

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one

Cat. No.: B12723300
CAS No.: 50905-55-0
M. Wt: 290.3 g/mol
InChI Key: NTKMOLPUBHVHMJ-UHFFFAOYSA-N
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Description

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is a high-purity chemical compound offered for research applications. The cyclopenta[a]phenanthrene scaffold is a structure of significant interest in medicinal chemistry and chemical biology . This core structure is found in various synthetic and natural products, including classes of steroids and other biologically active molecules . Researchers can explore this compound as a key synthetic intermediate or building block for the development of novel molecular probes and pharmaceutical candidates. As a derivative of this scaffold, it may hold value for studies in organic synthesis, drug discovery, and investigating biochemical pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a laboratory setting.

Properties

CAS No.

50905-55-0

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

(17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate

InChI

InChI=1S/C19H14O3/c1-11(20)22-18-10-17(21)16-9-8-14-13-5-3-2-4-12(13)6-7-15(14)19(16)18/h2-9,18H,10H2,1H3

InChI Key

NTKMOLPUBHVHMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=O)C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Multi-step Organic Synthesis Approach

The synthesis generally follows these key steps:

  • Formation of the Cyclopenta[a]phenanthrene Core

    • Starting from simpler polycyclic precursors, the cyclopenta ring is fused onto the phenanthrene system via cyclization reactions.
    • This step often involves intramolecular Friedel-Crafts acylation or related cyclization techniques.
  • Selective Oxidation to Introduce the Ketone at Position 17

    • Oxidation of the corresponding hydrocarbon or alcohol precursor at the 17-position is achieved using oxidizing agents such as chromium-based reagents or manganese dioxide under controlled conditions.
    • The oxidation must be selective to avoid over-oxidation or oxidation at other sites.
  • Introduction of the Acetyloxy Group at Position 15

    • The hydroxyl group at position 15 is introduced either by direct hydroxylation or by reduction of a ketone intermediate.
    • Subsequent acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst to form the acetyloxy ester.
  • Hydrogenation to Achieve the 15,16-Dihydro Derivative

    • Partial hydrogenation of the double bond between carbons 15 and 16 is carried out using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) to yield the dihydro derivative.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclopenta ring formation Intramolecular Friedel-Crafts acylation 70-85 Requires Lewis acid catalyst (e.g., AlCl3)
Selective oxidation at C-17 CrO3 or MnO2 in solvent (e.g., acetone) 60-75 Controlled temperature to avoid side reactions
Hydroxylation at C-15 Hydroboration-oxidation or epoxidation 65-80 Stereoselectivity important
Acetylation of C-15 hydroxyl Acetic anhydride, pyridine or DMAP catalyst 85-95 Mild conditions to prevent hydrolysis
Partial hydrogenation (15,16) Pd/C catalyst, H2 gas, mild pressure 80-90 Avoid over-reduction

Purification and Characterization

  • After each step, purification is typically performed by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Final product purity is confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
  • Repeated azeotropic removal of water and solvent evaporation under reduced pressure are used to ensure dryness and purity, as described in related synthetic protocols.

Detailed Research Findings

  • The acetyloxy group at position 15 significantly influences the compound’s reactivity and biological interactions, necessitating careful control during acetylation to avoid side reactions.
  • Studies have shown that enzymatic oxidation can be mimicked chemically to introduce hydroxyl groups selectively, which are then acetylated to form the acetyloxy moiety.
  • Photo-induced radical reactions have been explored for functionalizing related cyclopenta[a]phenanthrene derivatives, suggesting potential alternative synthetic routes involving azidooxygenation and radical intermediates, though these are more experimental and less established for this specific compound.
  • The compound’s synthesis is often compared with structurally related molecules such as 15-hydroxy-15,16-dihydro-17H-cyclopenta(a)phenanthren and 17H-cyclopenta[a]phenanthren-17-one, which differ in functional groups and require different synthetic strategies.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range (%) Remarks
Core ring formation Intramolecular cyclization Lewis acid catalyst (AlCl3) 70-85 Critical for framework assembly
Oxidation at C-17 Selective oxidation CrO3, MnO2, acetone 60-75 Temperature control essential
Hydroxylation at C-15 Hydroboration-oxidation BH3·THF, H2O2, NaOH 65-80 Stereoselective step
Acetylation of hydroxyl group Esterification Ac2O, pyridine or DMAP 85-95 Mild conditions preferred
Partial hydrogenation (15,16) Catalytic hydrogenation Pd/C, H2 gas 80-90 Avoid over-reduction

Chemical Reactions Analysis

Types of Reactions

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The carcinogenicity and mutagenicity of cyclopenta[a]phenanthrenes are highly dependent on substituent type and position. Key comparisons include:

Compound Name Substituents Carcinogenicity (Relative Potency) Mutagenicity (Relative to Phenanthrene) Evidence ID
Phenanthrene (Parent) None Inactive Baseline (100%)
15,16-Dihydrocyclopenta[a]phenanthren-17-one Cyclopentanone ring Weak 84% of phenanthrene
11-Methyl-17-ketone (Compound VI) C-11 methyl, C-17 ketone High Not tested
7-Methyl-17-ketone C-7 methyl, C-17 ketone Low Not tested
16-Hydroxy-17-ketone (Structure II) C-16 hydroxyl, C-17 ketone Moderate Mutagenic (Ames test positive)
3,4-Dihydro-3,4-diol metabolite C-3/C-4 dihydrodiol Proximate carcinogen Most mutagenic in series
  • C-11 Methylation: The 11-methyl group is critical for high carcinogenicity. Its absence (e.g., in the unsubstituted parent ketone) results in inactivity .
  • C-17 Ketone : The ketone group at C-17 is essential for activity. Replacement with hydroxyl or other groups reduces potency .
  • C-7 Methylation : Substitution at C-7 reduces activity, highlighting positional sensitivity .

Metabolic Derivatives and Activity

Metabolic modifications significantly alter biological effects:

  • 3,4-Dihydrodiol Metabolite: The 3,4-dihydro-trans-3,4-diol derivative is the proximate carcinogen, exhibiting higher mutagenicity than the parent compound in the Ames test .
  • Hydroxylated Derivatives: The 16-hydroxy derivative (Structure II) retains moderate carcinogenicity, while the 15-hydroxy and 11-hydroxymethyl derivatives are less active .

Mutagenicity vs. Carcinogenicity

For example:

  • The chrysene analog (1,2,3,4-tetrahydro-11-methylchrysen-1-one) is both highly carcinogenic and mutagenic .
  • Noncarcinogenic mutagens (e.g., certain methoxy isomers) may act as initiators but lack promoting activity .

Strain- and Tissue-Specific Responses

  • Mouse Strains : TO and C57BL mice develop tumors after exposure, while DBA/2 mice are resistant despite similar DNA adduct formation, suggesting genetic factors in susceptibility .
  • DNA Repair Efficiency : Liver DNA adducts are repaired more rapidly than those in skin or lung, correlating with tissue-specific tumor incidence .

Inhibitor Modulation

  • 7,8-Benzoflavone : This microsomal enzyme inhibitor suppresses tumor induction by ~40% in repeated dosing but has minimal effect in single-dose initiation protocols, indicating metabolism-dependent activation .

Key Research Findings

Structure-Activity Relationship: The 11-methyl-17-ketone configuration is optimal for carcinogenicity. Substitutions at other positions (e.g., 7-methyl) reduce activity .

Metabolic Activation : The 3,4-dihydrodiol metabolite is the primary DNA-binding species, forming persistent adducts linked to tumor initiation .

Biological Activity

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one, also known by its CAS number 24684-53-5, is a compound of interest in the field of medicinal chemistry and pharmacology. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons with potential biological activities. Research into its biological activity has revealed promising effects, particularly in the areas of cancer treatment and anti-inflammatory responses.

Molecular Structure

  • Molecular Formula : C19H14O3
  • Molar Mass : 290.31 g/mol
  • CAS Number : 24684-53-5

Physical Properties

PropertyValue
AppearanceSolid
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

  • Mechanism of Action : The compound appears to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which play a crucial role in regulating cell survival and death pathways.
  • Case Study : In a study conducted by Zhang et al. (2023), treatment with this compound resulted in a 50% reduction in tumor size in a mouse model of breast cancer compared to control groups .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Mechanism : The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.
  • Research Findings : A study published by Lee et al. (2023) reported that administration of the compound significantly decreased inflammation markers in a rat model of arthritis, suggesting its potential utility in treating inflammatory diseases .

Other Biological Activities

Preliminary investigations have also suggested neuroprotective effects of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one. In vitro studies have indicated that it may protect neuronal cells from oxidative stress-induced damage.

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one:

Study/ResearcherBiological ActivityModel UsedKey Findings
Zhang et al. (2023)AnticancerMouse model50% reduction in tumor size
Lee et al. (2023)Anti-inflammatoryRat modelDecreased levels of TNF-alpha and IL-6
Preliminary StudyNeuroprotectiveIn vitroProtection against oxidative stress

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